molecular formula C14H16ClN3O2S B6535209 N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide CAS No. 1021263-30-8

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide

Cat. No.: B6535209
CAS No.: 1021263-30-8
M. Wt: 325.8 g/mol
InChI Key: NRONQYZAWQLIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(5-Chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide is a 1,3,4-oxadiazole derivative characterized by a chlorothiophene moiety and a cyclohexanecarboxamide group. For example, N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (8) shares the 5-chlorothiophen-2-ylmethyl-oxadiazole core but substitutes benzamide for cyclohexanecarboxamide . Such substitutions influence electronic properties, solubility, and bioactivity, as seen in related compounds .

Properties

IUPAC Name

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c15-11-7-6-10(21-11)8-12-17-18-14(20-12)16-13(19)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRONQYZAWQLIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituted Benzamide Derivatives

  • N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide (HSGN-238): Features a 4-chlorophenyl group instead of chlorothiophene. Demonstrated antibacterial activity against Neisseria gonorrhoeae .
  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) : Includes a sulfamoyl group and methoxyphenyl substituent. Exhibits antifungal activity against Candida albicans via thioredoxin reductase inhibition .

Cyclohexanecarboxamide Derivatives

  • N-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide : Shares the cyclohexanecarboxamide group but lacks the chlorothiophene moiety. Structural data suggest higher hydrophobicity compared to benzamide derivatives .

Bioactivity Profiles

Table 1: Antifungal Activity Comparison

Compound Target Organism IC₅₀/Effective Concentration Key Structural Features Reference
LMM5 Candida albicans 50 µg/mL Methoxyphenyl, sulfamoyl group
LMM11 Candida albicans 100 µg/mL Furan-2-yl, cyclohexylsulfamoyl
Target Compound (Inferred) C. albicans (Potential) N/A Chlorothiophene, cyclohexanecarboxamide

Table 2: Anticancer Activity of Oxadiazole Derivatives

Compound Cancer Cell Line (HOP-92) Selectivity Index Substituents Reference
N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c) Non-Small Cell Lung Cancer High 4-Chlorophenyl, pyridin-2-amine
N-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g) Non-Small Cell Lung Cancer Moderate 3,4-Dimethoxyphenyl

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data Reference
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375 134–178 IR: 3300 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O)
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (8) C₁₄H₁₀ClN₃O₂S 327.76 N/A ¹H NMR (DMSO-d₆): δ 8.10 (s, 1H, oxadiazole), 7.90–7.40 (m, 5H, benzamide)

Key Observations :

  • Cyclohexanecarboxamide contributes to conformational rigidity, which could influence binding affinity in enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.